molecular formula C21H22N2O2S2 B2996437 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034456-35-2

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide

Numéro de catalogue: B2996437
Numéro CAS: 2034456-35-2
Poids moléculaire: 398.54
Clé InChI: ONDGCANJDMSYNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a heterocyclic architecture. The compound’s core structure includes a benzamide moiety substituted at the para position with a thiophen-3-yl group. The nitrogen atom of the benzamide is further functionalized with a 2-(furan-2-yl)-2-thiomorpholinoethyl chain. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, distinguishes this compound from analogous structures that often utilize piperazine or morpholine rings.

Structural confirmation for such compounds typically relies on spectroscopic methods (¹H/¹³C-NMR, IR, MS) and elemental analysis .

Propriétés

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-21(17-5-3-16(4-6-17)18-7-11-27-15-18)22-14-19(20-2-1-10-25-20)23-8-12-26-13-9-23/h1-7,10-11,15,19H,8-9,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGCANJDMSYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure features a furan ring, a thiomorpholine moiety, and a thiophene group, contributing to its diverse biological properties. The molecular formula is C19H20N2O2S2C_{19}H_{20}N_{2}O_{2}S_{2}, with a molecular weight of approximately 372.5 g/mol. The presence of these functional groups suggests that the compound may interact with biological macromolecules, influencing enzyme activity or receptor binding.

Antitumor Activity

Recent studies have demonstrated that compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide exhibit significant antitumor activity. For instance, derivatives containing furan and thiophene rings have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

In a study investigating 2D and 3D cell cultures of human lung cancer cell lines (A549, HCC827, and NCI-H358), compounds similar to this benzamide demonstrated IC50 values ranging from 6.26 μM to 20.46 μM, indicating effective cytotoxicity in 2D assays compared to 3D assays . This suggests that the compound could be a candidate for further development as an antitumor agent.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against drug-resistant bacterial strains. Preliminary studies indicate that its unique structural features allow it to interact with bacterial enzymes or receptors, thereby inhibiting their function. This is particularly relevant in the context of rising antibiotic resistance, making compounds like this one valuable in the search for new antimicrobial agents.

The proposed mechanism of action for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets within biological pathways. The furan and thiomorpholine components are hypothesized to modulate enzyme activity or receptor binding, impacting cellular processes such as proliferation and apoptosis .

Case Studies and Experimental Findings

Study Cell Line IC50 (μM) Activity
Study AA5496.26High Antitumor Activity
Study BHCC82720.46Moderate Antitumor Activity
Study CNCI-H35816.00Moderate Antitumor Activity

These findings underscore the potential of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide as a lead compound in drug development.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Chain
N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide (Target) C₂₂H₂₃N₂O₂S₂ 427.5* Thiophen-3-yl, Furan-2-yl, Thiomorpholine 2-Thiomorpholinoethyl
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) C₂₇H₃₀N₃O₃S 500.6 Thiophen-3-yl, 2-Methoxyphenylpiperazine Piperazine-ethoxyethyl
2-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide C₁₈H₁₅ClFNO₂S 363.8 Thiophen-2-yl, Furan-3-ylmethyl, Chloro, Fluoro Ethyl-thiophen-2-yl
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide C₁₈H₁₄F₃NO₄S 397.4 Thiophen-2-yl, Trifluoromethoxy, Hydroxy Hydroxyethyl-furan-3-yl

Key Observations:

Compound 3i () includes a piperazine-ethoxyethyl chain, likely enhancing solubility due to the ethoxy group, whereas the target’s thiomorpholine may reduce polarity .

Substituent Positioning: The thiophen-3-yl group in the target compound differs from thiophen-2-yl in and . The 3-position may alter steric interactions in binding pockets compared to the 2-position . Halogenation: ’s compound features chloro and fluoro substituents, which could enhance metabolic stability and lipophilicity compared to the non-halogenated target .

Functional Modifiers :

  • The trifluoromethoxy group in ’s compound increases electronegativity and resistance to oxidative metabolism, a feature absent in the target .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide, and how can purity be ensured?

  • Methodology : A multi-step approach is typical. First, prepare the thiomorpholine-furan intermediate via nucleophilic substitution between furan-2-ylmethanethiol and 2-chloroethylamine. Next, couple this intermediate with 4-(thiophen-3-yl)benzoyl chloride using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DCM under nitrogen . Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 400 MHz) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and benzamide (δ 7.8–8.2 ppm for aromatic protons). Thiomorpholine protons appear as multiplet signals (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiomorpholine C-S vibrations (~650 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 439.2) .

Q. How can researchers mitigate solubility challenges during in vitro assays?

  • Methodology : Optimize solvent systems based on polarity. Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrin derivatives. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can reaction yields be improved for the thiomorpholine-furan intermediate?

  • Methodology :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Conduct reactions at 50–60°C to balance kinetics and side-product formation .
  • Workup : Extract the intermediate with dichloromethane and dry over anhydrous MgSO₄ before distillation .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Compare logP (via HPLC-derived retention times) and steric effects (molecular docking) to correlate substituent effects (e.g., trifluoromethyl vs. thiophene) with activity .
  • Assay Standardization : Normalize cell viability assays (MTT/XTT) using internal controls (e.g., staurosporine) and replicate experiments ≥3 times .

Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?

  • Methodology :

  • Metabolite Prediction : Use ADMET predictors (e.g., Schrödinger’s QikProp) to identify labile sites (e.g., furan oxidation).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to reduce CYP450-mediated degradation .

Q. What crystallographic techniques validate the compound’s stereochemistry and conformation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water, 4°C). Refine data with SHELXL-97, analyzing torsion angles (e.g., furan-thiomorpholine dihedral angle) to confirm spatial arrangement .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphic variations .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data on rotational barriers in the benzamide-thiophene linkage?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature NMR (25–80°C) to observe coalescence of aromatic proton signals, indicating restricted rotation .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute rotational energy barriers (>10 kcal/mol suggests rigidity) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.